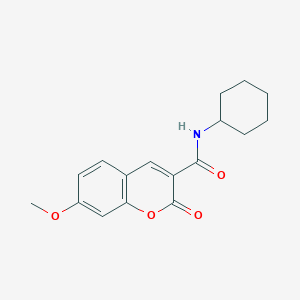![molecular formula C16H13F3N2O3 B5738462 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5738462.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea, commonly known as BDB-TFPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. BDB-TFPU is a urea derivative that possesses unique structural and physicochemical properties that make it a promising candidate for various scientific applications.
作用機序
The mechanism of action of BDB-TFPU is based on its ability to bind to the active site of enzymes and inhibit their activity. BDB-TFPU achieves this by forming hydrogen bonds and hydrophobic interactions with the amino acid residues present in the active site of the enzyme. This leads to a conformational change in the enzyme structure, which results in the inhibition of its activity.
Biochemical and Physiological Effects:
BDB-TFPU has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. BDB-TFPU has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. Furthermore, BDB-TFPU has been shown to possess antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
BDB-TFPU possesses several advantages that make it a promising candidate for various scientific applications. It has a high potency and selectivity towards its target enzymes, which makes it an effective inhibitor. BDB-TFPU also possesses good solubility in organic solvents, which makes it easy to handle in the laboratory. However, BDB-TFPU also possesses some limitations, such as its high cost and limited availability, which may restrict its use in large-scale experiments.
将来の方向性
There are several future directions for the research on BDB-TFPU. One potential direction is the development of BDB-TFPU derivatives with improved potency and selectivity towards specific enzymes. Another potential direction is the investigation of the potential applications of BDB-TFPU in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the use of BDB-TFPU as a cross-linking agent for the preparation of novel materials such as hydrogels and nanoparticles is another potential direction for future research.
合成法
BDB-TFPU can be synthesized using various methods, including the reaction of 3-(trifluoromethyl)aniline with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the reaction with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to obtain the desired product. Alternatively, BDB-TFPU can be synthesized using a one-pot reaction of 3-(trifluoromethyl)aniline, 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, and 1,1'-carbonyldiimidazole (CDI) in the presence of triethylamine.
科学的研究の応用
BDB-TFPU has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to be a potent inhibitor of various enzymes such as protein kinases, metalloproteases, and phosphodiesterases. BDB-TFPU has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition to its medicinal applications, BDB-TFPU has also been used in material science as a cross-linking agent for the preparation of polyurethane foams and coatings.
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c17-16(18,19)10-2-1-3-11(8-10)20-15(22)21-12-4-5-13-14(9-12)24-7-6-23-13/h1-5,8-9H,6-7H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYORGALUUEILQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-({[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5738386.png)

![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5738392.png)

![1-(3-methylphenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5738405.png)

![2-(benzylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5738408.png)


![4-[(4-ethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5738430.png)


